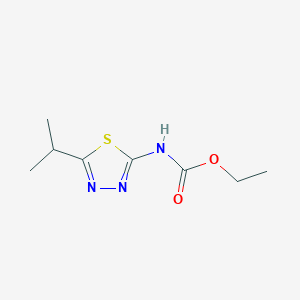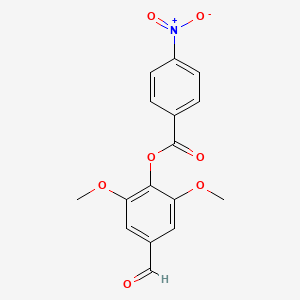
isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation, pain, and fever. Isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate also inhibits the activity of lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of leukotrienes, another group of lipid compounds that play a role in inflammation. In agriculture, this compound acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the nervous system of insects, causing paralysis and death. In material science, isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate acts as a building block for the synthesis of MOFs and COFs, which have potential applications in gas storage, catalysis, and drug delivery.
Biochemical and Physiological Effects:
Isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects depending on its application. In medicine, this compound has been shown to reduce inflammation, pain, and fever by inhibiting the production of prostaglandins and leukotrienes. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In agriculture, isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the nervous system of insects, causing paralysis and death. In material science, this compound acts as a building block for the synthesis of MOFs and COFs, which have potential applications in gas storage, catalysis, and drug delivery.
Advantages and Limitations for Lab Experiments
Isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has several advantages and limitations for lab experiments. One advantage is its potential applications in various fields, including medicine, agriculture, and material science. Another advantage is its relatively simple synthesis method using commercially available starting materials. However, one limitation is the low solubility of this compound in water, which can affect its bioavailability and limit its applications in aqueous environments. Another limitation is the potential toxicity of this compound, which requires careful handling and disposal.
Future Directions
There are several future directions for the research and development of isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the exploration of new applications of this compound in medicine, agriculture, and material science. In medicine, further studies are needed to evaluate the potential anticancer activity of isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate and its mechanism of action. In agriculture, the development of more effective and environmentally friendly pesticides and insecticides based on this compound is needed. In material science, the synthesis of new MOFs and COFs based on isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate with improved properties is a promising direction for future research.
Synthesis Methods
Isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate can be synthesized using various methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with isobutyl alcohol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with isobutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
Isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been widely used in scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential anticancer activity by inhibiting cell proliferation and inducing apoptosis. In agriculture, isobutyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been used as a pesticide and insecticide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme essential for the nervous system of insects. In material science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
properties
IUPAC Name |
2-methylpropyl 1,3-diphenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(2)14-24-20(23)18-13-22(17-11-7-4-8-12-17)21-19(18)16-9-5-3-6-10-16/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVGISMLAVOLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 1,3-diphenylpyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)

![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)




![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)


